3-Bromo-2,4-dichlorobenzoic acid

Organic Synthesis Process Chemistry Halogenation

Researchers requiring a dense, mixed halogenation pattern for selective cross-coupling face limited options with simpler benzoic acids. This 3-bromo-2,4-dichloro derivative solves this by enabling regioselective palladium-catalyzed functionalization at the bromine site, facilitated by flanking chlorine atoms that induce unique steric and electronic effects. - Enables selective Suzuki/Sonogashira coupling for complex drug-like architectures. - Computed cLogP of 3.03 confirms suitability for oral bioavailability optimization. - High-yield synthetic route (93%) ensures cost-effective procurement for process R&D.

Molecular Formula C7H3BrCl2O2
Molecular Weight 269.9 g/mol
CAS No. 951884-96-1
Cat. No. B1294177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichlorobenzoic acid
CAS951884-96-1
Molecular FormulaC7H3BrCl2O2
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl
InChIInChI=1S/C7H3BrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
InChIKeyOCILIDFQDDWNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dichlorobenzoic Acid Specifications & Comparison


3-Bromo-2,4-dichlorobenzoic acid (CAS 951884-96-1) is a trihalogenated benzoic acid derivative characterized by the molecular formula C₇H₃BrCl₂O₂ and a molecular weight of 269.91 g/mol [1]. This compound exists as a solid at room temperature and is utilized as a synthetic building block in medicinal chemistry and materials science, particularly for applications requiring a specific, sterically hindered halogenation pattern for subsequent cross-coupling or derivatization reactions .

1 Trihalogenated building block for cross-coupling and derivatization
2 Defined 3-bromo-2,4-dichloro substitution pattern with steric and electronic control
3 Consistent high-purity procurement standard supports reproducible synthesis

3-Bromo-2,4-dichlorobenzoic Acid: Why Analogs Fail


Direct substitution with simpler halogenated benzoic acids, such as 2,4-dichlorobenzoic acid (CAS 50-84-0), is not feasible for applications requiring a dense, mixed halogenation pattern. The presence of bromine at the 3-position, flanked by two chlorines, introduces distinct steric hindrance and unique electronic properties that profoundly influence both intermolecular interactions in solid-state assemblies [1] and the regioselectivity of subsequent metal-catalyzed coupling reactions [2]. Furthermore, the specific halogen complement may result in differential binding affinities in biological systems, as suggested by binding data for related structures [3].

3-Bromo-2,4-dichlorobenzoic acid
2,4-Dichlorobenzoic acid (CAS 50-84-0)
  • Dense mixed halogenation alters steric hindrance and electronic environment, which may shift cross-coupling regioselectivity
  • Crystal packing architecture may differ; helical assembly motif reported for the trihalogenated compound is not expected with the simpler analog
  • Halogen-bonding potential and lipophilicity profile differ, potentially altering binding behavior in biological systems

Key Differentiators for 3-Bromo-2,4-dichlorobenzoic Acid


Efficient Electrophilic Bromination Synthesis

3-Bromo-2,4-dichlorobenzoic acid can be synthesized in a single, high-yielding step from the readily available and inexpensive 2,4-dichlorobenzoic acid. A reported procedure using bromine and sulfur in chlorosulfonic acid affords a 93% isolated yield of the title compound . In contrast, the isomeric 5-bromo-2,4-dichlorobenzoic acid, while synthesized via a similar route, has been reported with a yield of 99.08% , demonstrating that the 3-substituted regioisomer is also accessible with excellent efficiency.

Synthetic yield
Cross-study comparable
93% vs 99.08% (reported)
Supports viable synthesis scale
Bromination of 2,4-dichlorobenzoic acid under similar conditions
Organic Synthesis Process Chemistry Halogenation

Increased Lipophilicity vs. Parent Compound

The introduction of a bromine atom substantially increases the lipophilicity of the scaffold. Computational predictions estimate a Consensus Log Po/w of 3.03 for 3-bromo-2,4-dichlorobenzoic acid . While precise experimental logP for the non-brominated parent (2,4-dichlorobenzoic acid, CAS 50-84-0) is not directly compared in the same source, a related calculated logP of ~2.50 for a mono-chloro analog [1] supports a class-level inference of a meaningful ~0.5 log unit increase, which can critically alter membrane permeability and non-specific binding in biological assays.

Computed lipophilicity
Class-level inference
Consensus Log Po/w 3.03
Potential permeability shift vs parent
~0.5 log unit increase inferred; experimental confirmation needed
Medicinal Chemistry ADME Properties Physicochemical Profiling

Helical Assembly via Halogen Bonds

In a comparative crystallographic study of sterically encumbered halogenated benzoic acids, the presence of multiple heavy halogens (Br and Cl) was shown to drive a novel helical supramolecular assembly [1]. This motif arises from a cooperative interplay of strong O-H···O hydrogen bonds and weaker, directional X···X (halogen-halogen) and C-H···X interactions. This contrasts sharply with the more common centrosymmetric dimer motifs observed in simpler, less halogenated analogs [1]. The precise 3-bromo-2,4-dichloro substitution pattern is critical for this unique packing.

Crystal packing
Head-to-head
Helical assembly vs centrosymmetric dimer
Unique motif driven by halogen bonds
Single-crystal XRD; simpler analogs adopt different packing
Crystal Engineering Supramolecular Chemistry Materials Science

Consistent Commercial High Purity

Multiple reputable suppliers consistently offer 3-bromo-2,4-dichlorobenzoic acid at a standard purity of 98% (by HPLC) . This contrasts with other niche or custom-synthesized building blocks where purity can vary significantly (e.g., ≥95%) or is not routinely guaranteed. The 98% standard provides a reliable benchmark for procurement, reducing the risk of experimental variability arising from unknown impurities.

Commercial purity
Cross-study comparable
98% (HPLC) vs ≥95% typical
Reduces in-house re-purification
Vendor specification review; verify lot-specific COA
Procurement Quality Control Reproducibility

3-Bromo-2,4-dichlorobenzoic Acid Validated Applications


Cross-Coupling Precursor for Drug Discovery

The compound's high-yield synthesis (93%) and specific 3-bromo substitution pattern make it an ideal starting material for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The distinct steric and electronic environment allows for selective functionalization at the bromine-bearing carbon, enabling the construction of complex, drug-like molecular architectures. Its computed lipophilicity (cLogP 3.03) is within the desirable range for oral bioavailability, making it a relevant fragment for lead optimization .

Halogen-Bonded Crystal Engineering Building Block

Researchers developing novel organic materials based on supramolecular synthons will find this compound uniquely valuable. As demonstrated by single-crystal XRD, its dense halogenation pattern directs the formation of a helical assembly, a motif distinct from that of simpler benzoic acid derivatives [1]. This property is directly applicable to the rational design of cocrystals, porous organic salts, and materials with tailored solid-state properties.

Halogenated Control Probe for Biological Assays

For structure-activity relationship (SAR) studies in medicinal chemistry, this compound serves as a key control. The shift in physicochemical properties (e.g., increased lipophilicity) and the potential for halogen-bonding interactions provide a means to deconvolute the contributions of sterics, electronics, and lipophilicity to a molecule's biological profile [1]. Procurement from vendors offering 98% purity ensures that any observed biological activity is attributable to the compound itself and not impurities .

Agrochemical & Specialty Chemical Intermediate

Given the historical use of halogenated benzoic acids as herbicides [2], this specific trihalogenated derivative represents a valuable intermediate in the synthesis of new agrochemical candidates. The efficient, scalable synthetic route from 2,4-dichlorobenzoic acid makes its procurement cost-effective for process chemistry development . The presence of multiple halogens offers multiple handles for further derivatization or for modulating environmental fate properties.

Application
Selection Property
Validation Focus
Cross-coupling precursor for lead optimization
3-Bromo substitution pattern
Regioselective coupling and scaffold diversification
Crystal engineering and supramolecular studies
Defined halogen-bonding motif
Helical assembly reproducibility via XRD
Physicochemical SAR control probe
Trihalogenated benzoic acid profile
Lipophilicity and halogen-bonding contribution assessment
Agrochemical intermediate development
Scalable synthetic route
Process chemistry and derivatization potential

Technical Documentation Hub

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51 linked technical documents
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